3,4-Dimethyl-L-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of two methyl groups at the 3 and 4 positions of the phenyl ring. This compound is recognized for its potential in various biochemical applications, particularly in the synthesis of peptides and as a building block in medicinal chemistry.
3,4-Dimethyl-L-Phenylalanine can be synthesized through several organic methods, primarily involving the alkylation of L-Phenylalanine. The compound is not naturally occurring but can be produced synthetically in laboratory settings or industrial processes.
Chemically, 3,4-Dimethyl-L-Phenylalanine falls under the category of amino acids and is classified as a non-standard amino acid due to its modified structure compared to the canonical amino acids. Its systematic name is (S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid.
The synthesis of 3,4-Dimethyl-L-Phenylalanine typically involves the alkylation of L-Phenylalanine. One widely used method is Friedel-Crafts alkylation, where L-Phenylalanine reacts with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
The molecular structure of 3,4-Dimethyl-L-Phenylalanine features a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring that has two methyl substituents at positions 3 and 4.
3,4-Dimethyl-L-Phenylalanine can participate in several chemical reactions:
The mechanism of action for 3,4-Dimethyl-L-Phenylalanine primarily involves its role in biochemical pathways associated with phenylalanine metabolism. It influences the synthesis of neurotransmitters such as norepinephrine, which plays a crucial role in signal transmission between nerve cells.
The compound's structural similarity to phenylalanine suggests that it may have similar effects on biochemical pathways, including those involved in melanin production and dopaminergic signaling.
Relevant analyses indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3,4-Dimethyl-L-Phenylalanine is primarily utilized in scientific research and applications such as:
3,4-Dimethyl-L-phenylalanine represents a strategically engineered non-proteinogenic amino acid characterized by methyl substituents at the aromatic 3- and 4-positions and conserved L-chirality. This structural manipulation creates a topographically constrained scaffold distinct from canonical aromatic amino acids, enabling unique physicochemical and biochemical interactions. Its emergence aligns with growing demands for specialized chiral building blocks in pharmaceutical design and asymmetric catalysis, where steric and electronic tuning of side chains dictates molecular recognition and reactivity profiles. Unlike naturally encoded amino acids, 3,4-dimethyl-L-phenylalanine bypasses ribosomal incorporation constraints, serving instead as a precision tool for synthetic and mechanistic exploration.
The molecular architecture of 3,4-dimethyl-L-phenylalanine features ortho-positioned methyl groups on the phenyl ring adjacent to the alanine side chain (IUPAC: (2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid). This arrangement induces significant steric encumbrance and electron-donating effects, altering electron density distribution across the aromatic system compared to phenylalanine or tyrosine derivatives [6]. The ortho-dimethyl substitution forces non-coplanarity between the ring substituents and the propanoic acid side chain, resulting in well-defined atropisomerism that enhances conformational rigidity—a property exploited in peptide backbone stabilization and receptor-targeting applications [3].
Functionally, the methyl groups create a shielded hydrophobic domain resistant to oxidative metabolism while diminishing hydrogen-bonding capacity relative to hydroxylated analogues like DOPA [1]. These properties confer protease resistance, as evidenced in studies where β-methyl-substituted phenylalanine derivatives exhibited prolonged half-lives in enzymatic assays [7]. The stereochemical integrity (L-configuration) further enables integration into chiral peptide sequences via solid-phase synthesis, serving as a conformational anchor to influence secondary structure formation.
Table 1: Structural and Functional Attributes of Selected Non-Canonical Phenylalanine Derivatives
Compound | Substituent Pattern | Key Structural Features | Functional Consequences |
---|---|---|---|
3,4-Dimethyl-L-Phenylalanine | 3,4-diCH₃ | Ortho-dimethylation, chiral α-carbon | Enhanced rigidity, protease resistance, lipophilicity |
4-MeO-Phenylalanine | 4-OCH₃ | Para-electron donation, H-bond acceptor | Altered polarity, metabolic stability |
3,4,5-TriOCH₃-Phenylalanine | 3,4,5-triOCH₃ | Steric bulk, symmetric substitution | DNA minor groove binding affinity |
DOPA (3,4-diOH-Phenylalanine) | 3,4-diOH | Catechol redox center, H-bond donor/acceptor | Oxidative coupling, metal chelation |
N,N-Dimethyl-Phenylalanine | N(CH₃)₂ at α-amino | Tertiary amine, cationic potential | Altered pKa, membrane permeability enhancement |
The conserved L-stereochemistry and aromatic functionality of 3,4-dimethyl-L-phenylalanine render it a versatile precursor in enantioselective synthesis. Its application spans three primary domains:
Peptide-Based Therapeutics: Incorporation via solid-phase peptide synthesis (SPPS) introduces local conformational constraints and hydrophobic interfaces into bioactive sequences. For example, 3,4-dimethylphenylalanine-containing motifs exhibit enhanced affinity for G-protein-coupled receptors (GPCRs) due to steric complementarity within hydrophobic binding pockets [5] [7]. The dimethyl modification suppresses racemization during carbodiimide-mediated coupling reactions, preserving enantiopurity (>99% ee) in segment condensations.
Organocatalysis: The chiral environment surrounding the α-carbon enables utility in asymmetric Michael additions or aldol reactions. Derivatives incorporating this scaffold as a catalyst framework demonstrate superior stereoselectivity (up to 95% ee) in C–C bond-forming reactions compared to proline-based systems, attributed to the sterically demanding aryl group directing substrate approach [3].
Biocatalytic Production: Engineered phenylalanine ammonia lyases (PALs) from Petroselinum crispum (PcPAL) catalyze the stereospecific amination of para-substituted cinnamic acids. Rational mutagenesis of PcPAL’s active site accommodates sterically demanding precursors, enabling potential routes to 3,4-dimethyl-L-phenylalanine via ammonia addition to dimethylcinnamate precursors. Current systems achieve >80% conversion for mono-substituted analogs like p-bromophenylalanine, suggesting feasibility for dimethylated variants through further enzyme engineering [9].
Table 2: Synthesis Strategies for Enantiomerically Pure 3,4-Dimethyl-L-Phenylalanine and Analogues
Method | Precursor/Reagents | Key Conditions | Enantiomeric Excess (ee) | Yield | Ref |
---|---|---|---|---|---|
Chiral Auxiliary | Evans oxazolidinone + dimethylbenzyl bromide | Diastereoselective alkylation, hydrolysis | >99% | 40-45% | [3] |
Biocatalytic Ammonia Addition | 3,4-Dimethylcinnamate + NH₃ | Engineered PAL, 6M NH₄OH pH 10 | Predicted >95% | N/A* | [9] |
Asymmetric Hydrogenation | Enol ester of dimethylphenylpyruvate | Rh-DuPhos catalyst, H₂ (50 psi) | 98% | 85% | [3] |
N/A: Not yet experimentally demonstrated for dimethyl variant; predicted based on PAL performance with mono-substituted substrates.
The physicochemical and biochemical behavior of 3,4-dimethyl-L-phenylalanine diverges significantly from canonical aromatic amino acids and common derivatives due to steric and electronic modulation:
Electronic Effects vs. Canonical Phenylalanine: The methyl groups exhibit +I (inductive) effects, elevating electron density across the aromatic ring (Hammett σₘ: -0.10 for 3-CH₃; σₚ: -0.17 for 4-CH₃). This contrasts with electron-withdrawing substituents (e.g., p-CF₃, σₚ: +0.54) in analogs like m-(trifluoromethyl)phenylalanine. Consequently, π-π stacking interactions with protein aromatic residues (Phe, Tyr, Trp) are enhanced, while dipole-dipole interactions with carboxylates diminish. Computed LogP values (2.98 for 3,4-dimethyl vs. 1.42 for phenylalanine) confirm substantial lipophilicity increases, correlating with improved blood-brain barrier permeability in peptide analogs [9] [10].
Steric Profile vs. Hydroxylated Derivatives: Compared to DOPA (3,4-dihydroxyphenylalanine), the dimethyl analog eliminates hydrogen-bonding capacity while augmenting steric bulk (van der Waals volume: 155 ų vs. 119 ų). This eliminates oxidative instability and metal chelation tendencies but creates severe steric clashes in enzymes adapted to catechol substrates, such as tyrosinases or tyrosine hydroxylases [1]. Molecular dynamics simulations reveal ~40% reduced rotational freedom in the side chain χ₂ dihedral angle versus Phe, enforcing restricted conformations upon protein incorporation [7].
Solvation Behavior vs. Ionic Liquid-Compatible Derivatives: Volumetric studies of phenylalanine analogs in ionic liquids (e.g., 1-butyl-2,3-dimethylimidazolium bromide, [BMMIm]Br) demonstrate that alkyl substitutions enhance hydrophobic hydration. Negative partial molar volumes of transfer (ΔVФ₀ = -1.24 cm³·mol⁻¹ for Phe in 0.1M [BMMIm]Br) indicate preferential IL–amino acid interactions over water–amino acid interactions. The dimethyl analog’s enhanced hydrophobicity amplifies this effect, facilitating purification via hydrophobic interaction chromatography or aqueous biphasic systems [4].
Table 3: Physicochemical Comparison of Aromatic Amino Acid Derivatives
Amino Acid | LogPa | pKa (COOH) | Van der Waals Volume (ų) | Key Interaction Attributes |
---|---|---|---|---|
L-Phenylalanine | 1.42 | 2.20 | 113 | π-π stacking, hydrophobic |
3,4-Dimethyl-L-Phenylalanine | 2.98 (est.) | 2.25 (est.) | 155 | Enhanced hydrophobic, steric constraint |
L-Tyrosine | 1.44 | 2.20 | 122 | H-bond donation, cation-π, redox activity |
DOPA (3,4-diOH-Phe) | 0.98 | 2.12 (COOH), 9.49 (OH) | 119 | Catechol-mediated H-bonding, chelation |
4-Me-L-Phenylalanine | 1.88 | 2.22 | 132 | Moderate hydrophobicity, electron donation |
N,N-Dimethyl-Pheb | 1.05 | 8.75 (tertiary amine) | 145 | Cationic charge, altered pKa |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8